(R)-2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺

描述

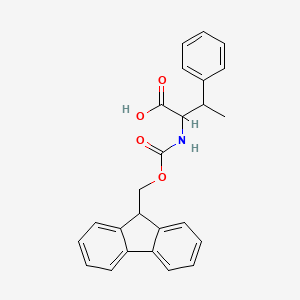

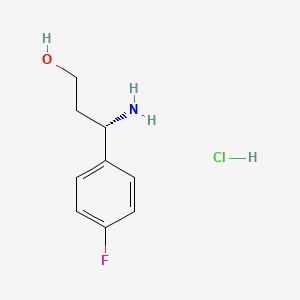

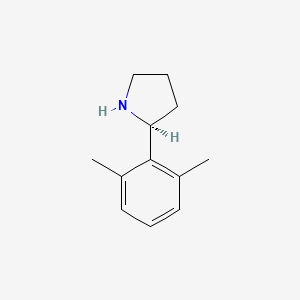

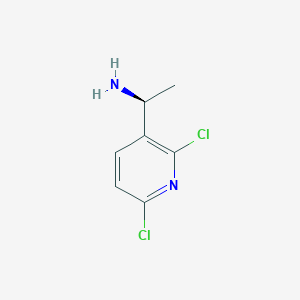

“®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine” is a chemical compound with the molecular formula C9H10F3N . It is a key chiral intermediate of selective tetrodotoxin-sensitive blockers .

Synthesis Analysis

The synthesis of this compound has been achieved through a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 .Chemical Reactions Analysis

The compound is synthesized through an asymmetric amination of 3,5-bistrifluoromethylacetophenone (BPO) to prepare ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.18 . It is a liquid at room temperature .科学研究应用

手性中间体的有效合成

(R)-2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺衍生物的一个重要应用是在止痛药的手性中间体合成中。一项研究展示了关键手性中间体的有效合成,利用具有 R-ω-转氨酶和醇脱氢酶功能的双酶级联系统。这个过程突出了该化合物在手性胺的生物合成中的作用,展示了其在药物化学中的重要性(Lu 等人,2022 年)。

外消旋混合物的动力学拆分

另一个研究应用涉及 2,2,2-三氟-1-芳基乙醇的外消旋混合物的动力学拆分。使用 (R)-苯四咪唑作为催化剂,该过程展示了对映体纯化合物的制备,强调了该化合物在立体化学研究和对映体富集材料生产中的用途(Xu 等人,2009 年)。

三氟甲基取代化合物的合成

研究还探索了三氟甲基取代的 2-氮杂-1,3-丁二烯的合成,这些化合物是有机合成中的有价值的中间体。该过程涉及溴化和随后的消除反应,说明了该化合物作为复杂有机分子合成中前体的多功能性(Burger 等人,1971 年)。

光亲和探针中的光解

3-芳基-3-(三氟甲基)二吖丙啶的光解,包括 (R)-2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺的衍生物,已被研究用于光亲和探针中。这项研究突出了该化学物质在研究蛋白质-配体相互作用中的作用,提供了对其在生化研究中应用的见解(Platz 等人,1991 年)。

有机合成中的催化

此外,(R)-2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺衍生物已用于催化,特别是在甲氧基羰基化反应中。对源自该化合物的手性 (亚氨基)吡啶/膦钯 (II) 配合物的研究证明了它们在由苯乙烯合成酯中的催化剂的有效性,强调了该化合物在促进重要化学转化中的用途(Ngcobo 等人,2021 年)。

安全和危害

未来方向

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers, and its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This suggests potential future directions in the field of chiral amine biosynthesis.

作用机制

Target of Action

It is known to be a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .

Mode of Action

The compound is synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .

Biochemical Pathways

The compound is synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone . The process involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .

Pharmacokinetics

It is known that the compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .

Action Environment

It is known that the compound is synthesized by a bienzyme cascade system formed by with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .

生化分析

Biochemical Properties

The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .

Cellular Effects

The cellular effects of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine are not well-studied yet. The compound’s synthesis involves the use of recombinant E. coli cells , suggesting that it may interact with bacterial cells during its production.

Molecular Mechanism

The molecular mechanism of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves the amination of 3,5-bistrifluoromethylacetophenone by the biocatalyst ATA117 . To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .

Temporal Effects in Laboratory Settings

The substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH developed for the bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .

Metabolic Pathways

Its synthesis involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), suggesting that it may interact with these enzymes during its metabolism .

Subcellular Localization

The intracellular location of ATA117, which is involved in the synthesis of this compound, may have a beneficial effect on the ATA117 release post appropriate cell disruption method .

属性

IUPAC Name |

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGZOSNZKNDNRT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3090716.png)

![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)